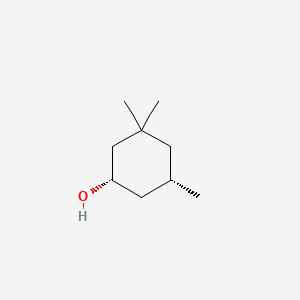

cis-3,3,5-Trimethylcyclohexanol

Beschreibung

Contextualization as a Substituted Cycloalcohol

Cis-3,3,5-trimethylcyclohexanol is classified as a substituted cycloalcohol. nih.gov Its fundamental structure consists of a cyclohexane (B81311) ring, which is a saturated six-membered carbon ring. This ring is substituted with a hydroxyl (-OH) group, defining it as an alcohol, and three methyl (-CH3) groups at the 3, 3, and 5 positions. nih.gov This specific arrangement of substituents on the cyclohexane framework gives rise to its distinct physical and chemical properties. The presence of the hydroxyl group makes it a secondary alcohol. nih.gov

The general chemical properties of 3,3,5-trimethylcyclohexanol (B90689) are presented in the table below.

| Property | Value |

| Molecular Formula | C9H18O |

| Molar Mass | 142.24 g/mol |

| Boiling Point | 198 °C |

| Melting Point | 37.0 °C |

| Density | 0.878 g/cm³ at 20 °C |

Data sourced from multiple references. nih.govwikipedia.org

Historical Development and Academic Significance in Stereoselective Synthesis

The synthesis of 3,3,5-trimethylcyclohexanol is primarily achieved through the hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). wikipedia.orgpatsnap.com Historically, various catalysts have been employed for this conversion, including Raney nickel and copper chromite. google.com Research has shown that the choice of catalyst and reaction conditions, such as temperature and pressure, can influence the yield and the ratio of the resulting stereoisomers. patsnap.comgoogle.com For instance, hydrogenation using a zinc-promoted Ni-Mo unsupported catalyst has been reported to achieve a high conversion rate of isophorone and high selectivity for 3,3,5-trimethylcyclohexanol. patsnap.com

The academic significance of this compound lies heavily in the field of stereoselective synthesis. The ability to control the stereochemical outcome of the hydrogenation of isophorone to produce a desired isomer of 3,3,5-trimethylcyclohexanol is a topic of considerable research interest. patsnap.comgoogle.com This is particularly important as the different stereoisomers can exhibit distinct biological activities and sensory properties. google.com The compound serves as a precursor in the synthesis of other important chemicals, such as the vasodilator cyclandelate (B1669388) and the sunscreen agent homosalate. wikipedia.org

Overview of Stereoisomeric Forms: cis- and trans-Configurations

The substitution pattern on the cyclohexane ring of 3,3,5-trimethylcyclohexanol gives rise to stereoisomerism. Specifically, it can exist as two diastereomers: this compound and trans-3,3,5-trimethylcyclohexanol (B1586269). nist.govnist.gov These isomers differ in the spatial orientation of the hydroxyl group and the methyl group at the 5-position relative to the plane of the cyclohexane ring.

In the cis-isomer, the hydroxyl group and the methyl group at the 5-position are on the same side of the ring. nist.gov In the trans-isomer, they are on opposite sides. chemicalbook.com The ratio of cis to trans isomers produced during synthesis can be influenced by the reaction conditions. For example, certain catalytic processes can favor the formation of the cis-isomer. patsnap.comgoogle.com The commercially available product is often a mixture of both isomers. chemimpex.comsigmaaldrich.comlabproinc.com

| Isomer | CAS Number |

| This compound | 933-48-2 |

| trans-3,3,5-Trimethylcyclohexanol | 767-54-4 |

Data sourced from multiple references. wikipedia.orgnist.govchemicalbook.com

Chiral Nature of this compound and Enantiomeric Considerations

A further layer of stereochemical complexity arises from the chiral nature of this compound. Chirality refers to the property of a molecule that is non-superimposable on its mirror image. The cis-isomer of 3,3,5-trimethylcyclohexanol possesses two stereocenters, leading to the existence of a pair of enantiomers. chemspider.com These enantiomers are mirror images of each other and are designated based on the Cahn-Ingold-Prelog priority rules.

The specific enantiomers of the cis-isomer are (1R,5R)-3,3,5-trimethylcyclohexanol and (1S,5S)-3,3,5-trimethylcyclohexanol. cymitquimica.com The separation and synthesis of individual enantiomers are often a goal in stereoselective synthesis, as different enantiomers can have distinct biological effects. The trans-isomer, due to a plane of symmetry, is an achiral meso compound and does not have a non-superimposable mirror image.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,5S)-3,3,5-trimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRVXFOKWJKTGG-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047570 | |

| Record name | rel-(1S,5S)-3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-48-2, 54352-41-9 | |

| Record name | cis-3,3,5-Trimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexanol, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5-Trimethylcyclohexanol, (1S-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054352419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(1S,5S)-3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T046ESA4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL, (1S-CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDR490W8PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Cis 3,3,5 Trimethylcyclohexanol

Stereoselective Synthesis of cis-3,3,5-Trimethylcyclohexanol

The stereoselective synthesis of this compound is a significant area of research, driven by its applications in various chemical industries. The primary focus of synthetic strategies is to control the stereochemistry of the hydroxyl group relative to the methyl groups on the cyclohexane (B81311) ring, favoring the cis isomer. This is predominantly achieved through the catalytic hydrogenation of 3,3,5-trimethylcyclohexanone (B147574), also known as dihydroisophorone, or its precursor, isophorone (B1672270).

Catalytic Hydrogenation of 3,3,5-Trimethylcyclohexanone (Isophorone/Dihydroisophorone)

Catalytic hydrogenation is the most common and industrially viable method for the synthesis of 3,3,5-trimethylcyclohexanol (B90689). The process typically involves a two-step reduction when starting from isophorone. The first step is the selective hydrogenation of the carbon-carbon double bond of isophorone to yield 3,3,5-trimethylcyclohexanone (dihydroisophorone) researchgate.net. The subsequent hydrogenation of the carbonyl group of dihydroisophorone leads to the formation of 3,3,5-trimethylcyclohexanol as a mixture of cis and trans isomers researchgate.net. The key challenge lies in controlling the stereoselectivity of the second step to maximize the yield of the desired cis isomer.

The mechanism of catalytic hydrogenation of substituted cyclohexanones, including 3,3,5-trimethylcyclohexanone, is generally understood to follow the Horiuti-Polanyi mechanism researchgate.netkg.ac.rs. This mechanism involves a series of steps occurring on the surface of the metal catalyst:

Adsorption of Reactants : Both hydrogen and the ketone (3,3,5-trimethylcyclohexanone) are adsorbed onto the catalyst surface. Hydrogen dissociates into atomic hydrogen on the metal surface.

Stepwise Hydrogen Addition : The adsorbed ketone undergoes a stepwise addition of two hydrogen atoms to the carbonyl group. The first hydrogen atom adds to the oxygen atom, forming a half-hydrogenated intermediate, a secondary oxy-radical. The second hydrogen atom then adds to the carbonyl carbon.

Desorption of the Product : The resulting alcohol, this compound, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The stereochemical outcome of the hydrogenation is determined by the mode of adsorption of the cyclohexanone (B45756) ring on the catalyst surface and the direction of hydrogen addition. For 3,3,5-trimethylcyclohexanone, the presence of an axial methyl group at the 5-position and the gem-dimethyl group at the 3-position creates significant steric hindrance. This steric hindrance influences the orientation of the molecule on the catalyst surface, favoring an approach that minimizes steric interactions. Consequently, hydrogen is preferentially delivered from the less hindered face of the carbonyl group, leading to the formation of the thermodynamically more stable cis-isomer where the hydroxyl group is in an equatorial position, minimizing 1,3-diaxial interactions.

The choice of catalyst is crucial in directing the stereoselectivity of the hydrogenation towards the cis-isomer. Various catalytic systems have been investigated, with Ruthenium, Nickel-Molybdenum, and Raney Nickel being prominent examples.

Ruthenium (Ru): Ruthenium-based catalysts, often supported on materials like carbon or alumina (B75360), are effective for the hydrogenation of ketones nih.gov. Supported ruthenium catalysts have been shown to promote the hydrogenation of N-heterocycles with high stereoselectivity for all-cis products youtube.com. In the context of 3,3,5-trimethylcyclohexanone hydrogenation, ruthenium catalysts can facilitate the formation of this compound due to their ability to control the orientation of the substrate on the catalyst surface. The electronic properties of ruthenium also play a role in activating the carbonyl group for hydrogenation.

Nickel-Molybdenum (Ni-Mo): Bimetallic catalysts, such as those containing nickel and molybdenum, are known for their high activity and selectivity in hydrogenation reactions. The addition of molybdenum to nickel catalysts can modify the electronic and geometric properties of the active sites, leading to enhanced catalytic performance columbia.edu. In the hydrogenation of ketones, Ni-Mo catalysts can promote the desired stereoselectivity by influencing the adsorption geometry of the reactant and the energetics of the transition states leading to the different isomers.

Raney Nickel: Raney Nickel is a widely used, cost-effective catalyst for the hydrogenation of various functional groups, including ketones kg.ac.rsnih.gov. It is known for its high activity, which is attributed to its large surface area and the presence of adsorbed hydrogen within its porous structure kg.ac.rs. For the synthesis of this compound, Raney Nickel has been shown to be effective, particularly when the reaction conditions are carefully controlled researchgate.netnih.gov. The selectivity of Raney Nickel can be further enhanced by modification with other metals or by using specific reaction media.

| Catalyst | Support | Key Features for cis-Selectivity | Typical Reaction Conditions |

|---|---|---|---|

| Ruthenium | Carbon, Alumina | High activity and can provide high cis-selectivity. | Moderate temperature and pressure. |

| Nickel-Molybdenum | Alumina, Zeolites | Bimetallic synergy can enhance selectivity. | Varied, depending on support and composition. |

| Raney Nickel | None (skeletal) | High activity and cost-effective; selectivity is highly dependent on reaction conditions. | Low to moderate temperature and pressure. |

The ratio of cis to trans isomers in the product mixture is significantly influenced by the reaction parameters, including temperature, pressure, and the choice of solvent.

Temperature: Generally, lower reaction temperatures favor the formation of the cis-isomer. At higher temperatures, the kinetic control of the reaction may decrease, and the system may move towards thermodynamic equilibrium, which could favor the formation of the trans-isomer in some cases researchgate.netresearchgate.net. However, for 3,3,5-trimethylcyclohexanol, the cis isomer is the more thermodynamically stable product, so elevated temperatures can also favor its formation if the reaction is allowed to reach equilibrium. The optimal temperature is a balance between achieving a reasonable reaction rate and maximizing the selectivity for the desired isomer.

Pressure: Hydrogen pressure is another critical parameter. Higher hydrogen pressures generally increase the rate of hydrogenation by increasing the concentration of hydrogen on the catalyst surface researchgate.net. The effect of pressure on stereoselectivity can be complex. In some systems, higher pressures can lead to a decrease in the cis/trans ratio, while in others, it may have a negligible effect researchgate.net. For the hydrogenation of 3,3,5-trimethylcyclohexanone, an optimal pressure range exists that ensures a sufficient supply of hydrogen for the reaction to proceed efficiently while maintaining high cis-selectivity.

Solvent Effects: The solvent can play a crucial role in determining the stereochemical outcome of the hydrogenation reaction researchgate.netrsc.orgchem960.comepa.gov. The polarity of the solvent can influence the adsorption of the ketone onto the catalyst surface and can also affect the stability of the transition states leading to the cis and trans products. Protic solvents, such as alcohols, can participate in the reaction mechanism through hydrogen bonding, which can alter the stereoselectivity. Aprotic solvents, like hydrocarbons or ethers, can also influence the isomer ratio by modifying the catalyst surface and the solvation of the reactants and products. For instance, in the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone, tetrahydrofuran (B95107) (THF) was found to promote the reaction with high selectivity researchgate.netacs.org.

| Parameter | General Influence on cis-Selectivity | Rationale |

|---|---|---|

| Temperature | Lower temperatures generally favor kinetic control, often leading to higher cis-selectivity. | At higher temperatures, the reaction may approach thermodynamic equilibrium, which can alter the isomer ratio. |

| Pressure | Higher pressure increases the reaction rate. Its effect on selectivity is system-dependent. | Increased hydrogen availability on the catalyst surface. Can influence the adsorption equilibrium of reactants. |

| Solvent | Solvent polarity and its ability to hydrogen bond can significantly alter the cis/trans ratio. | Affects the adsorption of the ketone on the catalyst and the stability of diastereomeric transition states. |

Reductive Synthesis Approaches to this compound

Besides catalytic hydrogenation, other reductive methods can be employed for the synthesis of this compound, primarily through the reduction of the corresponding ketone precursor, dihydroisophorone.

The reduction of 3,3,5-trimethylcyclohexanone (dihydroisophorone) using chemical reducing agents offers an alternative route to this compound. Metal hydride reagents are commonly used for this purpose. The stereochemical outcome of these reductions is largely governed by the steric environment around the carbonyl group and the nature of the reducing agent.

The reduction of 3,3,5-trimethylcyclohexanone with lithium aluminum hydride (LiAlH₄) has been studied. The hydride delivery to the carbonyl carbon can occur from either the axial or equatorial face of the cyclohexane ring. Due to the steric hindrance posed by the axial methyl group at the 5-position and the gem-dimethyl groups at the 3-position, the hydride attack preferentially occurs from the less hindered equatorial face. This leads to the formation of the axial alcohol, which in this case is the trans-isomer. However, the ratio of cis to trans isomers can be influenced by the solvent and the specific hydride reagent used.

Evaluation of Reducing Agents and their Stereochemical Control

The stereochemical outcome of the reduction of 3,3,5-trimethylcyclohexanone is highly dependent on the nature of the reducing agent employed. The two possible products are the cis- and trans-3,3,5-trimethylcyclohexanol (B1586269) isomers. The stereoselectivity of this reduction is governed by the steric hindrance around the carbonyl group and the trajectory of the hydride attack.

The reduction of substituted cyclohexanones can be influenced by two primary factors: "steric approach control," where the reducing agent attacks from the less hindered face, and "product development control" (or thermodynamic control), which leads to the more stable product. In the case of 3,3,5-trimethylcyclohexanone, the presence of an axial methyl group at the C-5 position significantly hinders the axial approach of the hydride.

Less sterically demanding reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can approach from the axial direction to some extent, leading to the formation of the equatorial alcohol (trans-isomer), which is the thermodynamically more stable product. However, the presence of the axial methyl group diminishes this selectivity compared to a less substituted cyclohexanone. mdma.ch

Conversely, bulkier hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride) or lithium aluminum hydride (LiAlH₄), experience greater steric repulsion from the axial hydrogens and the axial methyl group. gatech.edu This forces the hydride to attack from the more accessible equatorial face, resulting in the formation of the axial alcohol (cis-isomer), the kinetically favored product. odinity.com The use of increasingly bulky reducing agents can, therefore, enhance the stereochemical control towards the desired cis-isomer.

The choice of solvent can also play a role in the stereoselectivity. For instance, the reduction of 3,3,5-trimethylcyclohexanone with LiAlH₄ shows different cis/trans ratios in diethyl ether versus tetrahydrofuran (THF), suggesting that the solvation of the hydride reagent can influence its effective steric bulk and reactivity. gatech.edu

Below is a table summarizing the approximate stereochemical outcomes for the reduction of 3,3,5-trimethylcyclohexanone with various reducing agents, based on established principles of cyclohexanone reduction.

| Reducing Agent | Predominant Attack Trajectory | Major Product | Approximate Cis:Trans Ratio |

| Sodium Borohydride (NaBH₄) | Mixed, slight preference for axial | trans-3,3,5-Trimethylcyclohexanol | 40:60 |

| Lithium Aluminum Hydride (LiAlH₄) | Equatorial | This compound | 75:25 |

| L-Selectride® | Equatorial | This compound | >95:5 |

Note: The ratios are illustrative and can vary with reaction conditions such as temperature and solvent.

Enantioselective Synthesis and Resolution Techniques

Enantiomerically pure this compound can be synthesized from chiral starting materials available in nature, a strategy known as the chiral pool approach. A common and effective precursor for this purpose is (+)-pulegone, a naturally occurring chiral monoterpene.

The synthesis commences with the conjugate addition of a methyl group to (+)-pulegone, typically using an organocuprate reagent like lithium dimethylcuprate (Li(CH₃)₂Cu). This reaction proceeds with high stereoselectivity to afford (+)-3,3,5-trimethylcyclohexanone. The stereochemistry of the product is dictated by the established configuration of the starting pulegone.

The subsequent step involves the stereoselective reduction of the ketone functionality. As discussed in the previous section, the choice of the reducing agent is critical for achieving the desired cis-stereochemistry. A sterically hindered reducing agent, such as L-Selectride, is employed to ensure that the hydride attacks from the equatorial face, yielding the axial alcohol. This two-step sequence, starting from enantiomerically pure (+)-pulegone, results in the formation of enantiomerically pure (+)-cis-3,3,5-trimethylcyclohexanol, without any racemization occurring during the synthetic sequence.

When this compound is synthesized as a racemic mixture, the separation of its enantiomers can be achieved through classical resolution techniques. wikipedia.org One of the most common methods involves the conversion of the racemic alcohol into a mixture of diastereomeric esters by reacting it with a chiral resolving agent. pharmtech.com

This process typically involves the esterification of the racemic this compound with an enantiomerically pure carboxylic acid, such as a derivative of tartaric acid or mandelic acid. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, such as solubility and melting point. pharmtech.com This difference in physical properties allows for their separation by conventional methods like fractional crystallization or chromatography.

For example, the racemic alcohol can be reacted with phthalic anhydride (B1165640) to form a racemic mixture of the corresponding hydrogen phthalate (B1215562) esters. These acidic esters are then treated with a chiral base, such as brucine (B1667951) or strychnine, to form diastereomeric salts. The differing solubilities of these salts allow for their separation by careful crystallization.

Once the diastereomeric esters or salts are separated, the chiral auxiliary is removed to yield the individual, enantiomerically pure alcohols. In the case of diastereomeric esters, this is typically achieved by hydrolysis, which cleaves the ester bond and regenerates the chiral resolving agent and the now enantiomerically pure this compound. This method, while often requiring optimization of the resolving agent and crystallization conditions, is a robust strategy for obtaining optically active isomers. wikipedia.orgtcichemicals.com

Epimerization Reactions and Thermodynamic Equilibration Studies

The cis and trans isomers of 3,3,5-trimethylcyclohexanol are epimers, differing only in the configuration at the carbon atom bearing the hydroxyl group. The interconversion between these two isomers, known as epimerization, can occur under certain conditions, typically involving the reversible oxidation of the alcohol to the corresponding ketone followed by reduction.

This process can be facilitated by acid or base catalysis. Under acidic conditions, for instance, the hydroxyl group can be protonated, leading to the elimination of water to form a carbocation intermediate, which can then be rehydrated from either face. More commonly, epimerization is achieved by equilibration in the presence of a small amount of the corresponding ketone, 3,3,5-trimethylcyclohexanone, and a catalyst that facilitates both oxidation and reduction, such as a metal catalyst in the presence of a hydrogen source.

Thermodynamic equilibration studies on substituted cyclohexanols generally show that the isomer with the hydroxyl group in the equatorial position is thermodynamically more stable than the isomer with an axial hydroxyl group. This is due to the minimization of 1,3-diaxial interactions in the equatorial conformer. Therefore, in the thermodynamic equilibrium between the two isomers of 3,3,5-trimethylcyclohexanol, the trans isomer (with an equatorial hydroxyl group) is expected to be the major component. The cis isomer, with its axial hydroxyl group, is the less stable, kinetically favored product under certain synthetic conditions. The exact equilibrium ratio is dependent on the specific steric and electronic environment of the molecule and can be influenced by factors such as solvent and temperature.

Derivatization Reactions of this compound

The esterification of this compound is a common derivatization reaction, often employed to modify its physical and sensory properties. The most prevalent method for this transformation is the Fischer esterification, which involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

The mechanism of the Fischer esterification proceeds through a series of equilibrium steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Crucially, in the Fischer esterification and other common esterification methods (such as reaction with acyl chlorides or acid anhydrides), the C-O bond of the alcohol remains intact throughout the reaction. The reaction occurs at the carbonyl group of the carboxylic acid derivative. Consequently, the stereochemical integrity of the chiral center at C-1 of this compound is preserved. The cis-configuration of the starting alcohol is retained in the resulting ester product. This retention of stereochemistry is a key feature of these reactions and allows for the synthesis of stereochemically pure esters from enantiomerically pure alcohols.

Oxidation Reactions and Transformation of the Hydroxyl Group

As a secondary alcohol, the hydroxyl group of this compound can be readily oxidized to form the corresponding ketone, 3,3,5-trimethylcyclohexanone. cymitquimica.comnih.gov This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, resulting in the formation of a carbon-oxygen double bond (a carbonyl group).

A wide variety of oxidizing agents are available for this conversion, ranging from classic chromium-based reagents to milder, more selective modern systems. The choice of reagent can be tailored based on the desired scale, functional group tolerance, and reaction conditions. libretexts.orgyoutube.comchemistryviews.org Tertiary alcohols, by contrast, are resistant to oxidation under similar conditions without cleavage of C-C bonds. savemyexams.com

The general transformation is as follows: this compound → 3,3,5-Trimethylcyclohexanone

Below is a table of common oxidizing agents capable of performing this transformation.

| Oxidizing Agent/System | Common Name/Acronym | Notes |

|---|---|---|

| Chromic acid (CrO₃ in H₂SO₄/acetone) | Jones Oxidation | Strong, classic oxidant. libretexts.orgyoutube.com |

| Pyridinium chlorochromate | PCC | Milder chromium-based reagent, often used in dichloromethane. libretexts.orgyoutube.com |

| Potassium permanganate | KMnO₄ | Powerful, inexpensive oxidant. Can lead to over-oxidation if not controlled. libretexts.org |

| Dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride | Swern Oxidation | Mild, metal-free conditions. Requires low temperatures. youtube.comchemistryviews.org |

| Dess-Martin periodinane | DMP | Mild, selective reagent with a broad substrate scope. youtube.comchemistryviews.org |

| Sodium hypochlorite (B82951) with TEMPO catalyst | TEMPO Oxidation | Catalytic system using household bleach as the terminal oxidant. organic-chemistry.org |

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. For substitution to occur at the C-1 carbon, the hydroxyl moiety must first be converted into a better leaving group. This is a fundamental principle in alcohol chemistry and is fully applicable to this compound.

Two primary strategies are employed for this activation:

Protonation under Acidic Conditions: In the presence of a strong, non-nucleophilic acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. A nucleophile, such as a halide ion from a hydrohalic acid (e.g., HBr, HCl), can then attack the carbon atom. For a secondary alcohol like this compound, this reaction can proceed through an Sₙ1 mechanism, involving a carbocation intermediate, or an Sₙ2 mechanism.

Conversion to a Sulfonate Ester: A more controlled method that avoids strongly acidic conditions is the conversion of the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in a clean Sₙ2 reaction. This method is advantageous as it proceeds under milder conditions and typically results in a predictable inversion of stereochemistry at the reaction center.

Synthesis of Amino-functionalized Derivatives

Introducing a nitrogen-containing group, such as an amine, in place of the hydroxyl group expands the synthetic utility of this compound. A powerful and sophisticated method for achieving this transformation is the Mitsunobu reaction. organic-chemistry.org

The Mitsunobu reaction allows for the direct conversion of an alcohol to a variety of functionalized derivatives, including amines, with a net inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgalfa-chemistry.com This occurs because the reaction proceeds via an Sₙ2 mechanism. organic-chemistry.org When applied to this compound, the product would be the corresponding trans-amino derivative.

The key reagents for this transformation are:

Alcohol: this compound

Phosphine: Typically triphenylphosphine (B44618) (PPh₃)

Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

Nitrogen Nucleophile: The source of the amino group. Since primary amines can undergo side reactions, a protected form is used. Common choices include:

Phthalimide (B116566): This nucleophile forms an N-alkylated phthalimide intermediate. The phthalimide group can then be cleaved using hydrazine (B178648) (Gabriel synthesis) or other methods to release the free primary amine. organic-chemistry.org

Hydrogen Azide (B81097) (HN₃) or its equivalent: This leads to the formation of an alkyl azide. The azide can then be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. organic-chemistry.org

Mitsunobu Reaction: this compound + Phthalimide (or HN₃) + PPh₃/DEAD → trans-N-(3,3,5-trimethylcyclohexyl)phthalimide (or the corresponding azide)

Deprotection/Reduction: The intermediate is converted to the final amine product, trans-3,3,5-trimethylcyclohexylamine.

This methodology provides a stereocontrolled route to amino-functionalized derivatives that are not easily accessible through other synthetic pathways.

Advanced Spectroscopic and Structural Elucidation of Cis 3,3,5 Trimethylcyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of molecules. For cis-3,3,5-trimethylcyclohexanol, NMR provides critical insights into the orientation of its substituents and the equilibrium between different chair conformations.

High-Resolution ¹H NMR for Stereochemical Assignment and Conformational Equilibrium

High-resolution proton (¹H) NMR spectroscopy is instrumental in assigning the stereochemistry of 3,3,5-trimethylcyclohexanol (B90689) isomers. The chemical shift (δ) and spin-spin coupling constants (J) of the proton attached to the hydroxyl-bearing carbon (C1) are particularly diagnostic. In the cis isomer, the hydroxyl group predominantly occupies an axial position, which places the C1 proton in an equatorial orientation. This typically results in a broader signal at a different chemical shift compared to the trans isomer, where the C1 proton is axial. chemicalbook.comchemicalbook.com

The conformational equilibrium of the cyclohexane (B81311) ring can also be investigated. The cis isomer exists as a mixture of two chair conformers. In one conformer, the hydroxyl group is axial and the C5-methyl group is equatorial. In the other, the hydroxyl group is equatorial and the C5-methyl group is axial. The observed chemical shifts and coupling constants in the ¹H NMR spectrum are a weighted average of these two rapidly interconverting conformations. The relative populations of these conformers are influenced by steric interactions, particularly the 1,3-diaxial interactions, which can be quantitatively assessed by analyzing the coupling constants and chemical shifts at various temperatures.

Table 1: Representative ¹H NMR Spectral Data for this compound chemicalbook.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (CH-OH) | ~3.9-4.1 | Multiplet |

| Ring Protons | ~0.8-1.8 | Multiplet |

| Methyl Protons | ~0.8-1.0 | Multiplets/Singlets |

| OH | Variable | Singlet (broad) |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of this compound. The chemical shift of each carbon atom is highly sensitive to its local electronic and steric environment, allowing for unambiguous structural confirmation. chemicalbook.com

In this compound, the presence of nine distinct carbon signals in the spectrum confirms the molecular formula. The chemical shifts are characteristic of a substituted cyclohexane ring. Notably, the steric compression experienced by axial substituents leads to a shielding effect (an upfield shift to a lower ppm value), known as the gamma-gauche effect. ethernet.edu.et The chemical shifts of C1, C3, and C5 in the cis isomer, when compared to the trans isomer, reflect the different steric environments and confirm the relative configuration of the hydroxyl and methyl groups. chemicalbook.comethernet.edu.et For instance, the axial hydroxyl group in the dominant conformation of the cis isomer will shield the C3 and C5 carbons.

Table 2: ¹³C NMR Chemical Shifts for this compound chemicalbook.com

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CH-OH) | 65.57 |

| C2 | 49.38 |

| C3 | 33.99 |

| C4 | 44.20 |

| C5 | 28.09 |

| C6 | 40.54 |

| C3-CH₃ (axial) | 25.53 |

| C3-CH₃ (equatorial) | 31.42 |

| C5-CH₃ | 22.38 |

Advanced 2D NMR Techniques (e.g., NOESY, COSY) for Spatial Relationships and Dynamics

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.org A COSY spectrum of this compound would show cross-peaks connecting the H1 proton to the adjacent protons on C2 and C6. It would also map out the entire spin system of the cyclohexane ring, confirming the connectivity of the protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. For this compound, a NOESY experiment would be definitive in establishing the cis stereochemistry. It would show strong correlations between the axial H1 proton and the other axial protons on C2 and C6, as well as between the axial hydroxyl proton and the axial methyl groups, confirming their 1,3-diaxial relationship. princeton.edu

Mass Spectrometry (MS) in Mechanistic and Purity Studies

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

Elucidation of Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), this compound undergoes characteristic fragmentation. The molecular ion peak (M⁺) at m/z 142 is often weak or absent. nih.gov The fragmentation is dominated by pathways that stabilize the resulting charge.

Common fragmentation pathways for cyclohexanols include:

Loss of Water : A prominent peak is often observed at m/z 124 (M-18), resulting from the elimination of a water molecule. libretexts.org

Alpha-Cleavage : Cleavage of the C-C bonds adjacent to the oxygen atom.

Ring Cleavage : The cyclohexane ring can open, followed by further fragmentation. A significant peak at m/z 109 is consistently observed, which can be attributed to the loss of a methyl group followed by the loss of water, or other complex rearrangements. nih.govmassbank.eu Another major fragment appears at m/z 83. nih.gov

Table 3: Major Fragment Ions in the Mass Spectrum of 3,3,5-Trimethylcyclohexanol nih.gov

| m/z | Proposed Fragment | Relative Intensity |

| 124 | [M - H₂O]⁺ | High |

| 109 | [M - H₂O - CH₃]⁺ | Very High (Often Base Peak) |

| 83 | [C₆H₁₁]⁺ | High |

| 71 | Various | Moderate |

| 57 | Various | Moderate |

Understanding these pathways is crucial for identifying the compound in complex mixtures and for studying the mechanisms of related chemical reactions. nih.gov

Application in Monitoring Reaction Progress and Product Purity

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an essential tool for monitoring the synthesis of this compound. The compound is typically produced by the hydrogenation of isophorone (B1672270). google.compatsnap.com

During the synthesis, GC-MS can be used to:

Monitor Reaction Progress : Aliquots can be taken from the reaction mixture at different times. By analyzing the relative abundance of the starting material (isophorone), any intermediates, and the final product (3,3,5-trimethylcyclohexanol), chemists can determine the reaction's conversion rate and decide when it is complete. patsnap.com

Determine Product Purity and Isomer Ratio : After the reaction, GC-MS analysis of the crude product can identify and quantify any unreacted starting materials or byproducts. Crucially, because the cis and trans isomers of 3,3,5-trimethylcyclohexanol have slightly different retention times in a gas chromatograph, GC-MS allows for the precise determination of the cis/trans isomer ratio in the final product, which is a critical quality control parameter. google.com

Stereochemical and Conformational Analysis of Cis 3,3,5 Trimethylcyclohexanol

Conformational Dynamics of the Substituted Cyclohexane (B81311) Ring

The conformational landscape of cis-3,3,5-trimethylcyclohexanol is dominated by the chair conformation, which minimizes angle and torsional strain. The presence of three methyl groups and a hydroxyl group on the cyclohexane ring leads to a dynamic equilibrium between two principal chair conformers.

Preferred Chair Conformations and Substituent Orientations (Axial vs. Equatorial)

In this compound, the hydroxyl group at C1 and the methyl group at C5 are on the same side of the ring. This arrangement gives rise to two possible chair conformations that are in rapid equilibrium through a process known as a ring flip. scielo.brresearchgate.net In one conformer, the hydroxyl group is in an axial (a) position, and the C5-methyl group is also axial, while the two methyl groups at C3 are in one axial and one equatorial position. In the other chair form, the hydroxyl group and the C5-methyl group are in equatorial (e) positions, with the C3-methyl groups again being one axial and one equatorial.

Generally, substituents on a cyclohexane ring prefer the more spacious equatorial position to avoid steric hindrance with other axial substituents, an effect known as 1,3-diaxial interaction. numberanalytics.comquimicaorganica.org For this compound, the two primary chair conformations are:

Conformer A (diaxial-like): The hydroxyl group at C1 is axial, and the methyl group at C5 is axial. One of the methyl groups at C3 is axial, and the other is equatorial. This conformation suffers from significant steric strain due to multiple 1,3-diaxial interactions. Specifically, the axial hydroxyl group interacts with the axial hydrogens on C3 and C5, and the axial methyl group at C5 interacts with the axial hydrogen on C1 and one of the axial methyls at C3.

Conformer B (diequatorial-like): The hydroxyl group at C1 is equatorial, and the methyl group at C5 is equatorial. One of the methyl groups at C3 remains axial, and the other is equatorial. This conformation is significantly more stable as it minimizes the number and severity of 1,3-diaxial interactions. The larger substituents (hydroxyl and methyl at C5) occupy the less sterically crowded equatorial positions.

Therefore, the preferred conformation of this compound is overwhelmingly Conformer B, where the hydroxyl and the C5-methyl groups are in equatorial positions.

Quantitative Assessment of Conformational Equilibrium Constants

The relative stability of the two chair conformations can be quantitatively assessed using A-values, which represent the free energy difference between the axial and equatorial orientations of a substituent. masterorganicchemistry.comwikipedia.org The A-value for a methyl group (–CH₃) is approximately 1.7 kcal/mol, and for a hydroxyl group (–OH) is about 0.87 kcal/mol. masterorganicchemistry.com

In Conformer A, we have an axial hydroxyl group and two axial methyl groups (one at C3 and one at C5). The total steric strain from these axial groups would be the sum of their A-values, in addition to other interactions. In Conformer B, the hydroxyl group and the C5-methyl group are equatorial, leaving only one axial methyl group at C3.

The equilibrium constant (K) for the conversion between the two conformers is related to the change in Gibbs free energy (ΔG°) by the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. libretexts.org Given the significant difference in steric strain, with multiple large groups in axial positions in Conformer A, the equilibrium lies heavily towards Conformer B. The large energy difference, dominated by the unfavorable 1,3-diaxial interactions in Conformer A, results in a very large equilibrium constant, indicating that Conformer B is the predominant species at room temperature.

Influence of Intramolecular Interactions (e.g., Hydrogen Bonding on Conformational Preferences)

In certain substituted cyclohexanols, intramolecular hydrogen bonding can influence conformational preferences. For cis-1,3-diols, an intramolecular hydrogen bond can form between the two hydroxyl groups, which can stabilize a diaxial conformation that would otherwise be unfavorable due to steric hindrance. nih.govacs.org

In the case of this compound, a similar intramolecular hydrogen bond could potentially form in Conformer A between the axial hydroxyl group at C1 and the lone pair of electrons on the oxygen of an appropriately oriented substituent, or more relevantly here, it could influence the environment of the axial methyl groups. However, the dominant factor remains the severe steric repulsion from the 1,3-diaxial interactions. Studies on analogous systems, such as cis-3-aminocyclohexanols, have shown that an intramolecular O-H···N hydrogen bond can indeed stabilize the diaxial conformer, but the extent of this stabilization depends on the solvent polarity. scielo.br In nonpolar solvents, the intramolecular hydrogen bond is more significant. For this compound, while a weak intramolecular interaction might exist, it is unlikely to overcome the substantial steric strain of having two methyl groups and a hydroxyl group in axial positions. Therefore, the diequatorial-like conformation (Conformer B) remains the most stable.

Analysis of Diastereomeric and Enantiomeric Purity

The synthesis of 3,3,5-trimethylcyclohexanol (B90689), typically through the hydrogenation of isophorone (B1672270), can produce a mixture of cis and trans diastereomers. wikipedia.org Furthermore, since this compound is a chiral molecule, it can exist as a pair of enantiomers. The analysis of the purity of these isomers is crucial for its applications.

Chromatographic Methods for Isomer Separation and Quantification (e.g., GC, HPLC)

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and quantification of stereoisomers.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like trimethylcyclohexanols. The separation of cis and trans diastereomers can often be achieved on a standard non-polar or moderately polar capillary column due to differences in their boiling points and interactions with the stationary phase. researchgate.net Quantification is typically performed using a flame ionization detector (FID) or mass spectrometry (MS). GC-MS can also provide structural information for each isomer based on their fragmentation patterns. nih.govnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for both diastereomeric and enantiomeric separations.

Diastereomer Separation: The separation of cis and trans diastereomers can be accomplished using normal-phase or reversed-phase HPLC on achiral stationary phases. nih.govchemspider.com The different spatial arrangements of the substituents lead to different polarities and interactions with the stationary phase, enabling their separation.

Enantiomer Separation: To separate the enantiomers of this compound, a chiral environment is necessary. This is typically achieved using a chiral stationary phase (CSP) in HPLC. chromatographyonline.comcsfarmacie.cz Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds, including alcohols. chromatographyonline.com Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

| Chromatographic Method | Application | Principle |

| Gas Chromatography (GC) | Separation of cis/trans diastereomers | Differences in volatility and interaction with the stationary phase. |

| GC-Mass Spectrometry (GC-MS) | Identification and quantification of isomers | Separation by GC followed by mass analysis for structural elucidation. |

| High-Performance Liquid Chromatography (HPLC) - Achiral | Separation of cis/trans diastereomers | Differences in polarity and interaction with normal or reversed-phase columns. |

| High-Performance Liquid Chromatography (HPLC) - Chiral | Separation of enantiomers | Differential interaction of enantiomers with a chiral stationary phase (CSP). |

Optical Activity Measurements for Enantiomeric Excess Determination (if applicable)

Since the enantiomers of this compound are chiral, they will rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, can be used to determine the enantiomeric excess (e.e.) of a sample. The observed optical rotation of a mixture is directly proportional to the relative amounts of the two enantiomers.

Enantiomeric excess is calculated using the formula: e.e. (%) = ([α]observed / [α]max) x 100

Strategies for Enhancing Stereoisomeric Purity in Synthesis

The synthesis of this compound with a high degree of stereoisomeric purity is a significant objective, particularly for applications where the specific properties of the cis-isomer are desired. The primary route to 3,3,5-trimethylcyclohexanol is the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). This process can yield a mixture of cis- and trans-isomers. Therefore, various strategies have been developed to enhance the stereoisomeric purity of the final product, focusing on directing the synthesis towards the desired cis-isomer. These strategies predominantly involve the careful selection of catalysts and reaction conditions during the hydrogenation of isophorone, as well as post-synthesis isomerization techniques.

The hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol proceeds via the intermediate 3,3,5-trimethylcyclohexanone (B147574). The stereochemistry of the final alcohol product is determined in the second hydrogenation step, where the carbonyl group of the ketone is reduced to a hydroxyl group. The approach of the hydrogen to the carbonyl can be influenced by the catalyst and reaction parameters, leading to a predominance of either the cis or trans isomer.

Catalytic Hydrogenation with Stereoselective Catalysts

The choice of catalyst is a critical factor in controlling the stereoselectivity of the hydrogenation of isophorone. Research has shown that different metal catalysts can significantly influence the ratio of cis- to trans-3,3,5-trimethylcyclohexanol (B1586269).

Ruthenium-based catalysts have been identified as particularly effective in promoting the formation of the cis-isomer. A Japanese patent describes a method for producing this compound with a high isomeric ratio by using a ruthenium catalyst. google.com In this process, the hydrogenation of isophorone or dihydroisophorone is carried out in the presence of a ruthenium catalyst, such as ruthenium on a carbon or alumina (B75360) support. google.com This method has been shown to achieve a cis/trans isomer ratio of 91.7/8.3. google.com

In contrast, other catalysts can favor the formation of the trans-isomer. For instance, a process utilizing a reduced nickel catalyst has been reported to yield 3,3,5-trimethylcyclohexanol with a high concentration of the higher-melting point isomer, which is the trans-isomer. google.com This process involves the hydrogenation of isophorone or dihydroisophorone under pressure at a temperature not exceeding 100°C. google.com

The table below summarizes the influence of different catalytic systems on the stereochemical outcome of the hydrogenation of isophorone.

| Catalyst System | Starting Material | Key Reaction Conditions | Achieved cis/trans Ratio | Reference |

| Ruthenium on Carbon/Alumina | Isophorone or Dihydroisophorone | Hydrogen partial pressure: 5 to 100 kg/cm ² | 91.7 / 8.3 | google.com |

| Reduced Nickel | Isophorone or Dihydroisophorone | Pressure: ~100 lbs/sq. inch, Temperature: ≤ 100°C | Favors high melting isomer (trans) | google.com |

Isomerization Techniques

In addition to controlling the stereoselectivity during the initial synthesis, the proportion of the desired cis-isomer can be enhanced through post-synthesis isomerization. This strategy typically involves treating a mixture of cis- and trans-isomers with an acid catalyst.

The aforementioned Japanese patent also details a subsequent step to further increase the abundance of the cis-isomer. google.com After the initial hydrogenation using a ruthenium catalyst, the resulting mixture of isomers is treated with p-toluenesulfonic acid. google.com This acid-catalyzed isomerization process promotes the conversion of the trans-isomer into the more thermodynamically stable cis-isomer, further enhancing the purity of the desired product. google.com

Other Potential Strategies

While catalytic hydrogenation and subsequent isomerization are the most directly documented methods for enhancing the stereoisomeric purity of this compound, other general strategies in stereoselective synthesis could potentially be applied. These include:

Kinetic Resolution: This technique involves the use of a chiral catalyst, often an enzyme, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. mdpi.com While specific examples for 3,3,5-trimethylcyclohexanol are not prominent in the literature, enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure alcohols. mdpi.com

Diastereoselective Synthesis: This approach involves modifying the substrate to include a chiral auxiliary, which directs the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed. This method is a cornerstone of asymmetric synthesis for producing highly functionalized cyclohexanone (B45756) derivatives and could be adapted for the synthesis of specific stereoisomers of 3,3,5-trimethylcyclohexanol. researchgate.net

Separation by Physical Methods: Techniques such as fractional crystallization or chromatography can be employed to separate stereoisomers. For instance, the separation of cis and trans isomers of other cyclopropane (B1198618) carboxylic acids has been achieved by selective precipitation. google.com Given the different melting points of cis- and trans-3,3,5-trimethylcyclohexanol, fractional crystallization could be a viable, albeit potentially less efficient, method for purification.

These alternative strategies, while not specifically detailed for the industrial production of this compound, represent the broader toolkit available to synthetic chemists for the preparation of stereochemically pure compounds.

Theoretical and Computational Chemistry Studies of Cis 3,3,5 Trimethylcyclohexanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of cis-3,3,5-trimethylcyclohexanol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and the interactions between its substituents. The cis configuration places the hydroxyl group and the methyl group at position 5 on the same side of the ring. The two primary chair conformations are of particular interest: one with the hydroxyl group in an axial position and the other with it in an equatorial position.

Density Functional Theory (DFT) is a widely used method for geometric optimization to find the lowest energy (most stable) conformations of a molecule. rsc.org By employing a functional, such as B3LYP, and a suitable basis set (e.g., 6-31G(d)), the geometry of different conformers can be optimized to locate energy minima on the potential energy surface. For substituted cyclohexanes, the relative stability of conformers is heavily influenced by steric interactions, such as 1,3-diaxial interactions. pressbooks.pub In the case of this compound, the chair conformation with the bulky hydroxyl group in the equatorial position is generally expected to be more stable to minimize these steric clashes. pressbooks.pub

The presence of the gem-dimethyl group at the 3-position introduces additional steric strain and influences the ring's geometry. DFT calculations can precisely quantify the energetic differences between the possible chair and boat conformers, providing a detailed understanding of the conformational equilibrium. gmu.eduresearchgate.net

Table 1: Illustrative Conformational Energies of this compound Chair Conformers Calculated by DFT

| Conformer | Hydroxyl Group Position | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| 1 | Equatorial | 0.00 | 96.7 |

| 2 | Axial | 2.25 | 3.3 |

Note: This table presents hypothetical data based on typical energy differences found in substituted cyclohexanols to illustrate the expected outcome of a DFT study. The values are representative of the principle that equatorial conformers are generally more stable.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The process involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. nih.gov These calculated shielding values are then converted to chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) or by using a linear scaling approach. youtube.com Such calculations are invaluable for assigning specific resonances in the experimental NMR spectrum to particular atoms in the molecule, which can be especially challenging for complex stereoisomers. nih.govmdpi.com

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net After geometric optimization, a frequency calculation determines the energies of vibrational modes. These theoretical frequencies can aid in the assignment of experimental IR bands to specific molecular motions, such as O-H stretching, C-H stretching, and C-O bending vibrations.

Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (CH-OH) | 70.1 | 69.8 |

| C2 | 48.5 | 48.2 |

| C3 (C(CH₃)₂) | 33.8 | 33.5 |

| C4 | 43.1 | 42.9 |

| C5 (CH-CH₃) | 28.9 | 28.6 |

| C6 | 35.7 | 35.4 |

| C7 (3-CH₃a) | 30.5 | 30.2 |

| C8 (3-CH₃e) | 25.4 | 25.1 |

| C9 (5-CH₃) | 22.1 | 21.9 |

Note: This table contains plausible, representative data derived from typical accuracies of DFT-based NMR predictions for organic molecules. It serves to illustrate the expected correlation between calculated and experimental values.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnnumberanalytics.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atom of the hydroxyl group. This makes the oxygen atom the likely site for electrophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. numberanalytics.com Reactivity descriptors such as electronegativity, hardness, and softness can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a computationally efficient alternative for exploring the conformational landscape and dynamic behavior of molecules.

Molecular mechanics (MM) methods use classical physics to model molecules. The energy of a molecule is calculated using a force field, which is a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, and torsional angles, as well as non-bonded van der Waals and electrostatic interactions. nih.govyoutube.com Force fields such as OPLS-AA or GAFF are commonly used for organic molecules. nih.govnih.gov

A conformational search involves systematically or randomly sampling different conformations of this compound and then using energy minimization to find the nearest local energy minimum. This process helps to identify all low-energy conformers and their relative energies, providing a broader view of the conformational landscape than might be feasible with DFT alone. uni-paderborn.de The results of a force field-based search can provide a good starting point for more accurate DFT calculations on the most stable conformers identified.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. worldscientific.com This allows for the study of the dynamic behavior of this compound, such as the rates of conformational changes (e.g., chair-flipping) and the vibrational motions of its atoms. youtube.com

MD simulations can be performed in a simulated solvent, such as water or cyclohexane, to understand how the environment affects the molecule's conformational preferences and dynamics. nih.gov By analyzing the simulation trajectory, one can determine the population of different conformers over time and identify the important intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules.

Reactivity Studies and Reaction Mechanism Elucidation of Cis 3,3,5 Trimethylcyclohexanol

Mechanistic Investigations of Hydroxyl Group Reactivity

Nucleophilic Substitution Reactions (S_N1, S_N2 pathways)

Nucleophilic substitution reactions at the hydroxyl-bearing carbon of cis-3,3,5-trimethylcyclohexanol can proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions. The hydroxyl group itself is a poor leaving group, so it must first be protonated or converted to a better leaving group, such as a tosylate, for these reactions to occur.

The S_N2 (bimolecular nucleophilic substitution) pathway involves a backside attack by a nucleophile, leading to an inversion of configuration at the reaction center. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. However, in the case of this compound, the axial methyl group at the 3-position and the chair conformation of the cyclohexane (B81311) ring can sterically hinder the backside attack required for an S_N2 reaction. This steric hindrance significantly decreases the rate of S_N2 reactions.

The S_N1 (unimolecular nucleophilic substitution) pathway proceeds through a carbocation intermediate. This mechanism is favored by polar protic solvents, which can stabilize the intermediate carbocation, and by weaker nucleophiles. For this compound, the formation of a secondary carbocation is the initial step. The stability of this carbocation is crucial for the reaction to proceed via the S_N1 route.

| Reaction Pathway | Favored by | Stereochemistry | Key Intermediate | Rate Determining Step |

| S_N1 | Polar protic solvents, weak nucleophiles | Racemization (mixture) | Carbocation | Formation of carbocation |

| S_N2 | Polar aprotic solvents, strong nucleophiles | Inversion of configuration | Pentacoordinate transition state | Nucleophilic attack |

Elimination Reactions and Competing Pathways

Elimination reactions are common competing pathways to nucleophilic substitution, particularly under conditions that favor the S_N1 mechanism or when using a strong, bulky base. In the case of this compound, dehydration (an elimination reaction) can lead to the formation of various alkenes.

The E2 (bimolecular elimination) mechanism is a concerted, one-step process favored by strong, sterically hindered bases. The reaction requires an anti-periplanar arrangement of a beta-hydrogen and the leaving group. In the chair conformation of this compound, the availability of anti-periplanar hydrogens will dictate the regioselectivity of the E2 elimination.

The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the S_N1 reaction. Following the formation of the carbocation, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon to form a double bond. E1 reactions often lead to a mixture of alkene products, with the most stable (most substituted) alkene, as predicted by Zaitsev's rule, being the major product. libretexts.org

Competition between S_N1/E1 and S_N2/E2 pathways is influenced by the nature of the nucleophile/base, the solvent, and the temperature. High temperatures generally favor elimination over substitution.

Rearrangement Reactions

A significant feature of reactions proceeding through a carbocation intermediate, such as S_N1 and E1 reactions, is the possibility of carbocation rearrangements to form a more stable carbocation. For the secondary carbocation initially formed from this compound, a Wagner-Meerwein rearrangement can occur. wikipedia.orgnumberanalytics.com This involves a 1,2-hydride or 1,2-methyl shift.

For instance, a 1,2-hydride shift from the adjacent tertiary carbon (C5) would lead to a more stable tertiary carbocation. Similarly, a 1,2-methyl shift from the quaternary carbon (C3) could also lead to a tertiary carbocation. These rearrangements, if they occur, will result in the formation of products with a different carbon skeleton than the starting material. The propensity for rearrangement is a key consideration in predicting the product distribution in reactions that proceed via an S_N1 or E1 mechanism. libretexts.orglibretexts.org

Stereochemical Course of Reactions

The stereochemistry of this compound plays a critical role in determining the stereochemical outcome of its reactions. The fixed "cis" relationship between the hydroxyl group and the axial methyl group at C5 influences the approach of reagents and the stability of transition states and intermediates.

Retention or Inversion of Configuration During Transformations

The stereochemical outcome of a substitution reaction at the C1 carbon is a direct indicator of the reaction mechanism.

Inversion of configuration is the hallmark of an S_N2 reaction . The nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to a Walden inversion.

Racemization , or more accurately, the formation of a mixture of stereoisomers (both retention and inversion), is characteristic of an S_N1 reaction . The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a loss of stereochemical information. However, complete racemization is rare, as the leaving group may temporarily shield one face of the carbocation, leading to a slight excess of the inversion product.

Diastereoselectivity and Enantioselectivity in Functionalization

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In reactions of this compound, the existing stereocenters and the conformational bias of the ring can direct the approach of a reagent, leading to a diastereoselective outcome. For example, in an elimination reaction, the requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen can lead to the formation of a specific diastereomeric alkene.

Enantioselectivity , the preferential formation of one enantiomer over another, is relevant when a chiral reagent or catalyst is used to functionalize the prochiral center of this compound or when resolving a racemic mixture of the alcohol. While this compound itself is achiral due to a plane of symmetry, its derivatives can be chiral. Studies on analogous systems, such as the solvolysis of 2-methyl-4-t-butylcyclohexyl tosylates, have shown that the stereochemistry of the starting material significantly influences the product distribution, including the ratio of rearranged to unrearranged products and the stereochemistry of the substitution products. rsc.org

The following table summarizes the expected stereochemical outcomes for reactions at the C1 position of a suitable derivative of this compound (e.g., the tosylate).

| Reaction Type | Mechanism | Expected Stereochemical Outcome at C1 |

| Substitution | S_N2 | Predominantly inversion of configuration. |

| Substitution | S_N1 | Mixture of inversion and retention (often with a slight excess of inversion). |

| Elimination | E2 | Diastereoselective, dependent on available anti-periplanar β-hydrogens. |

| Elimination | E1 | Tends to form the most stable (Zaitsev) alkene; may be a mixture of diastereomers. |

Kinetic and Thermodynamic Studies of Reaction Processes

A thorough understanding of the chemical transformations of this compound is rooted in the detailed analysis of its reaction kinetics and thermodynamics. These studies are fundamental to elucidating reaction mechanisms, predicting product distributions, and optimizing reaction conditions. While specific experimental data for this particular compound is not extensively detailed in publicly available literature, a robust understanding can be constructed from established principles of physical organic chemistry and by drawing parallels with structurally similar cyclohexanol (B46403) derivatives.

Determination of Reaction Rates and Activation Energies

The rate of a chemical reaction involving this compound is a measure of how quickly reactants are converted into products. This rate is influenced by several factors, including temperature, reactant concentrations, and the presence or absence of a catalyst. The quantitative relationship between the rate and these factors is expressed by the rate law, which can be determined through experimental measurements.

A critical parameter derived from kinetic studies is the activation energy (Ea), which represents the energetic barrier that must be overcome for a reaction to proceed. It is determined by studying the effect of temperature on the reaction rate constant (k), a relationship described by the Arrhenius equation.

For this compound, the steric and electronic effects of the three methyl groups are expected to play a significant role in determining reaction rates and activation energies. For instance, in an acid-catalyzed dehydration, the initial protonation of the hydroxyl group is likely to be facile. However, the subsequent formation of a carbocation and the elimination of a proton to form an alkene will be influenced by the steric hindrance imposed by the axial and equatorial methyl groups. The specific cis-stereochemistry of the hydroxyl group in relation to the C5-methyl group can also exert stereoelectronic effects that may differentiate its reactivity from the trans-isomer.

Illustrative Activation Energies for Dehydration of Cyclohexanols

The following table provides a conceptual illustration of how the activation energies for the dehydration of substituted cyclohexanols might compare.

| Compound | Plausible Activation Energy (kJ/mol) | Rationale |

| Cyclohexanol | 150 - 170 | Serves as a baseline for an unsubstituted cyclohexanol. |

| This compound | 135 - 155 | The formation of a more stable tertiary carbocation intermediate (via rearrangement) or a highly substituted alkene could lower the activation energy compared to cyclohexanol. The specific stereochemistry influences transition state stability. |

| trans-3,3,5-Trimethylcyclohexanol (B1586269) | 140 - 160 | The trans-isomer would have different steric interactions in its transition state, potentially leading to a slightly different activation energy. |

Evaluation of Thermodynamic Stabilities of Products and Intermediates

Thermodynamic studies focus on the relative energy levels of reactants and products, which ultimately determine the equilibrium position of a reversible reaction. By evaluating the thermodynamic stabilities of potential products and intermediates, it is possible to predict the major outcomes of a reaction under equilibrium conditions.

A key reaction of alcohols like this compound is dehydration, which can lead to the formation of various alkene isomers. The distribution of these products is often governed by their relative thermodynamic stabilities. According to Zaitsev's rule, the most substituted alkene is typically the most stable and is therefore favored. In the dehydration of this compound, possible products include 1,5,5-trimethylcyclohex-1-ene and 3,3,5-trimethylcyclohex-1-ene. The former, being a trisubstituted alkene, is expected to be thermodynamically more stable than the latter, a disubstituted alkene.